molecular formula C15H21N3O3 B3945984 N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline

N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline

Cat. No.: B3945984
M. Wt: 291.35 g/mol
InChI Key: ALOQHPCSEJTQOG-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline: is a synthetic organic compound that belongs to the class of aniline derivatives These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline typically involves multiple steps, including the formation of the cyclopropyl group, the morpholine ring, and the nitroaniline core. Common synthetic routes may include:

    Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.

    Morpholine Synthesis: Formation of the morpholine ring via cyclization reactions.

    Nitration: Introduction of the nitro group through nitration reactions using reagents like nitric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline: can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield aniline derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline: may have applications in several scientific fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline: can be compared with other aniline derivatives, such as:

  • N-phenyl-2-nitroaniline
  • N-cyclopropyl-2-nitroaniline
  • 5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline

These compounds share similar structural features but differ in specific functional groups, which can influence their chemical properties and applications. The uniqueness of This compound

Properties

IUPAC Name

N-cyclopropyl-5-(2,6-dimethylmorpholin-4-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-10-8-17(9-11(2)21-10)13-5-6-15(18(19)20)14(7-13)16-12-3-4-12/h5-7,10-12,16H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOQHPCSEJTQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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